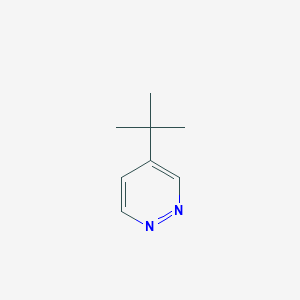

4-tert-Butylpyridazine

Beschreibung

Contextualization within Heterocyclic Compound Chemistry

Heterocyclic compounds are fundamental to the chemistry of life and are cornerstone structures in medicinal and materials science. They are broadly classified based on their ring size and the heteroatoms they contain. Six-membered nitrogen heterocycles, such as pyridine (B92270), pyrimidine, pyrazine, and pyridazine (B1198779), are notable for their stable aromatic rings. Pyridazine, with the molecular formula C₄H₄N₂, is distinguished by its six-membered ring containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine core. rsc.org The parent compound, pyridazine, is a colorless liquid with a boiling point of 208 °C and is miscible with water. sphinxsai.com Its chemistry is characterized by the electron-deficient nature of the ring, a consequence of the inductive effects of the two nitrogen atoms. sphinxsai.com

Overview of Pyridazine Core Structures in Advanced Chemical Research

The pyridazine nucleus is a vital scaffold in diverse areas of chemical research. Its derivatives have found applications as pharmaceuticals, optical materials, and ligands for catalysis. The interest in pyridazine-based molecules has grown considerably due to their utility as therapeutic agents, chemiluminescent materials, and components in nonlinear optical and photovoltaic materials. mdpi.com The pyridazine structure is considered a valuable pharmacophore, present in several herbicides and drugs.

The development of synthetic methodologies to create substituted pyridazines is a key area of focus. Common strategies include the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648) to construct the pyridazine ring, or the functionalization of a pre-existing pyridazine ring through reactions like nucleophilic substitution and palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). mdpi.comorganic-chemistry.org This versatility allows for the generation of large libraries of compounds with diverse chemical properties for various applications. benthamdirect.com

Significance of Alkyl Substituents in Pyridazine Systems

The introduction of substituents onto the pyridazine ring is a primary strategy for modulating its physical, chemical, and biological properties. Alkyl groups, such as the tert-butyl group, play a crucial role in this context through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density and basicity of the heterocyclic ring. For instance, in pyridine systems, alkyl groups are known to enhance basicity. sphinxsai.com In theoretical studies on related heterocyclic systems, the introduction of a tert-butyl group has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the electronic properties of the molecule. rsc.org

Steric Effects: The most significant impact of the tert-butyl group is its steric bulk. This large, three-dimensional group can hinder the approach of reactants to adjacent sites on the ring, influencing reaction kinetics and regioselectivity. For example, in the synthesis of 3-Bromo-6-(tert-butyl)pyridazine, the bulky tert-butyl group was found to reduce the yields of subsequent Suzuki coupling reactions compared to less bulky substituents, a direct consequence of steric hindrance.

Furthermore, the steric bulk of a tert-butyl group can force a specific molecular conformation by minimizing steric clashes, which can impact reactivity in nucleophilic substitution or oxidation reactions. This steric hindrance can also be advantageous, for instance, by improving the selectivity of catalytic reactions when the pyridazine derivative is used as a ligand. The bulky nature of the tert-butyl group also enhances hydrophobicity, which typically decreases solubility in polar solvents like water but increases solubility in organic solvents and can improve the stability of the compound. solubilityofthings.com

While specific experimental data for 4-tert-Butylpyridazine is not widely available in the literature, its chemical character can be inferred from the established principles of pyridazine chemistry and the known influence of the tert-butyl substituent. The presence of the tert-butyl group at the 4-position would be expected to increase the molecule's lipophilicity and basicity compared to the parent pyridazine. Its steric bulk would likely influence the reactivity of the adjacent carbon-hydrogen bonds and the nitrogen atoms in the ring.

Physicochemical Properties of Pyridazine (Parent Compound)

| Property | Value |

| Molecular Formula | C₄H₄N₂ |

| Molar Mass | 80.09 g/mol mdpi.com |

| Appearance | Colorless liquid |

| Boiling Point | 208 °C |

| Melting Point | -8 °C |

| Basicity (pKa) | 2.3 sphinxsai.com |

| Dipole Moment | ~4 D sphinxsai.com |

General Effects of Substituents on a Pyridazine Ring

| Substituent Type | General Electronic Effect | General Steric Effect | Impact on Properties |

| Electron-Donating Groups (e.g., Alkyl, Hydroxymethyl) | Increase electron density and basicity. sphinxsai.com | Can provide steric hindrance depending on size. | Modulates reactivity and solubility. |

| Electron-Withdrawing Groups (e.g., Bromo, Carbonyl) | Decrease electron density, making the ring more susceptible to nucleophilic attack. | Can influence molecular conformation. | Increases electrophilicity and alters reaction pathways. |

| Bulky Groups (e.g., tert-Butyl) | Electron-donating (inductive). | High steric hindrance. | Reduces reaction rates at adjacent positions, increases lipophilicity, enhances stability in organic solvents. |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

194865-86-6 |

|---|---|

Molekularformel |

C8H12N2 |

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

4-tert-butylpyridazine |

InChI |

InChI=1S/C8H12N2/c1-8(2,3)7-4-5-9-10-6-7/h4-6H,1-3H3 |

InChI-Schlüssel |

OQSCERIJWXIDGD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CN=NC=C1 |

Kanonische SMILES |

CC(C)(C)C1=CN=NC=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparation Protocols for 4 Tert Butylpyridazine Derivatives

Photoinduced Reaction Pathways in Pyridazinyl Systems

Recent research has uncovered that certain pyridazinyl systems exhibit pronounced photoreactivity. acs.orgresearchgate.netnih.gov This reactivity has been particularly noted in soft scorpionate ligands, which are anionic, tridentate ligands capable of facially coordinating a metal center. acs.org

The soft scorpionate ligand hydrotris(6-tert-butyl-3-thiopyridazinyl)borate, referred to as [Tn^(tBu)]⁻, has been identified as a key precursor in photoinduced reactions. acs.orgresearchgate.net When salts of this ligand, such as the sodium, potassium, or thallium salts, are exposed to light in protic solvents, they undergo a significant transformation. acs.orgmdpi.com This photochemical reactivity leads to the cleavage of the scorpionate ligand. acs.org Specifically, the exposure of potassium hydrotris(6-tert-butyl-3-thiopyridazinyl)borate (K[Tn^(tBu)]) to light initiates the formation of distinct pyridazine (B1198779) derivatives. mdpi.com

One of the primary products resulting from the photoinduced degradation of the hydrotris(6-tert-butyl-3-thiopyridazinyl)borate ligand is 6-tert-butylpyridazine-3-thione (PnH). acs.orgresearchgate.netnih.gov The photoreaction of K[Tn^(tBu)] yields two equivalents of PnH. researchgate.netmdpi.com This product is a key derivative in the study of pyridazinyl systems and their coordination chemistry.

Alongside the formation of PnH, the photoinduced reaction also yields one equivalent of 4,5-dihydro-6-tert-butylpyridazine-3-thione (H₂PnH). acs.orgresearchgate.netnih.gov The complete elucidation of this photochemical process revealed the concurrent formation of both PnH and H₂PnH. acs.org

Table 1: Summary of Photoinduced Reaction

| Precursor | Condition | Products | Stoichiometry |

| Hydrotris(6-tert-butyl-3-thiopyridazinyl)borate (K[Tn^(tBu)]) | Exposure to light | 6-tert-Butylpyridazine-3-thione (PnH) & 4,5-Dihydro-6-tert-butylpyridazine-3-thione (H₂PnH) | 2 equiv PnH, 1 equiv H₂PnH |

Reactivity Studies and Mechanistic Investigations of 4 Tert Butylpyridazine Derivatives

Photoreactivity Mechanisms of Scorpionate Ligands Containing Pyridazinyl Moieties

Scorpionate ligands that incorporate pyridazinyl units with a tert-butyl group exhibit notable photoreactivity. researchgate.netacs.orgnih.gov Specifically, the soft scorpionate ligand hydrotris(6-tert-butyl-3-thiopyridazinyl)borate has been found to be photosensitive. mdpi.com When exposed to light, this ligand undergoes a transformation that results in the formation of 6-tert-butylpyridazine-3-thione and 4,5-dihydro-6-tert-butylpyridazine-3-thione. researchgate.netacs.orgnih.govresearchgate.net This photoinduced reactivity is a crucial consideration in the synthesis and handling of complexes containing these ligands. mdpi.com

The elucidation of this photochemical pathway has been instrumental in developing protocols for the high-yield synthesis of sodium, potassium, and thallium salts of this scorpionate ligand by carefully excluding light. researchgate.netacs.orgnih.gov This understanding has also led to improved yields for derived copper boratrane complexes. researchgate.netacs.orgnih.gov The photochemical reactivity is not an isolated phenomenon and is considered relevant for all future studies involving electron-deficient scorpionate ligands. researchgate.netacs.orgnih.gov

Table 1: Photoreactivity of Hydrotris(6-tert-butyl-3-thiopyridazinyl)borate

| Condition | Reactant | Products | Reference |

|---|---|---|---|

| Exposure to light | Hydrotris(6-tert-butyl-3-thiopyridazinyl)borate | 6-tert-butylpyridazine-3-thione and 4,5-dihydro-6-tert-butylpyridazine-3-thione | researchgate.netacs.orgnih.govmdpi.com |

| Exclusion of light | Hydrotris(6-tert-butyl-3-thiopyridazinyl)borate | No reaction | researchgate.netacs.orgnih.gov |

Absence of Solvolytic Reactions Under Specific Conditions

In contrast to their photoreactivity, derivatives of 4-tert-butylpyridazine within certain scorpionate ligands show a lack of solvolytic reactivity under specific conditions. researchgate.netacs.orgnih.gov When light is excluded, no solvolytic reactions are observed for the hydrotris(6-tert-butyl-3-thiopyridazinyl)borate ligand. researchgate.netacs.orgnih.gov This stability in the absence of light is a key factor that allows for the successful and high-yield preparation of its alkali metal and thallium salts, as well as its subsequent use in forming complexes with other metals like copper. researchgate.netacs.orgnih.gov The prevention of solvolysis is critical for maintaining the integrity of the ligand during synthetic procedures. mdpi.com

Relevance of Reactivity for Electron-Deficient Scorpionate Ligands

The observed photoreactivity holds significant implications for the broader class of electron-deficient scorpionate ligands. researchgate.netacs.orgnih.gov The pyridazine (B1198779) ring, being electron-deficient, imparts unique properties to the scorpionate ligands derived from it. mdpi.com This electron deficiency can lead to novel reactivity patterns compared to more electron-rich analogues. mdpi.com For instance, the tendency to form boratrane complexes with a direct metal-boron interaction is a manifestation of this electron-deficient character. mdpi.com

The understanding and control of the photoreactivity are, therefore, essential for the successful application of these ligands in coordination chemistry. researchgate.netacs.orgnih.gov The electron-deficient nature of these pyridazine-based ligands is expected to enhance the Lewis acidity of coordinated metal centers, which can lead to interesting and potentially useful catalytic reactivity. mdpi.com Consequently, the study of the reactivity of this compound derivatives provides a crucial foundation for the design and synthesis of new functional coordination compounds.

Structural and Spectroscopic Characterization of 4 Tert Butylpyridazine Derivatives

Spectroscopic Analysis of Pyridazine-based Products (e.g., PnH, H2PnH)

For analogous compounds, such as 3-Bromo-6-(tert-butyl)pyridazine, spectroscopic characterization is mentioned as a critical tool for confirming its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is highlighted as essential for verifying the substitution pattern on the pyridazine (B1198779) ring. It is noted that the tert-butyl protons typically appear as a singlet around 1.3 ppm, while the aromatic protons of the pyridazine ring are expected in the range of 7.5–8.5 ppm. Mass spectrometry is also cited as a method to confirm the molecular weight of such derivatives.

Without specific experimental spectra (1H NMR, 13C NMR, IR, Mass Spectrometry) for PnH and H2PnH, a detailed analysis and the creation of corresponding data tables are not possible.

Structural Elucidation of Novel Pyridazine Derivatives

However, a search of crystallographic databases reveals no deposited crystal structure for 4-tert-butylpyridazine. While structures for more complex derivatives containing a tert-butylpyridine or a substituted pyridazine moiety exist, these are not suitable for a direct and accurate description of the target compound's crystal structure. The steric and electronic influence of the tert-butyl group at the 4-position of the pyridazine ring would uniquely determine its crystal packing, which cannot be reliably inferred from other derivatives.

Due to the absence of specific crystallographic data for this compound, a detailed discussion of its structural parameters and the generation of a data table are unachievable at this time.

Coordination Chemistry of Pyridazine Ligands and Complexes

Design and Synthesis of Scorpionate Ligands Incorporating Pyridazinyl Units

Scorpionate ligands are a class of tripodal ligands that bind to a metal center in a pincer-like fashion. The synthesis of scorpionate ligands incorporating pyridazinyl units has been a subject of interest, with a notable example being the creation of ligands from 6-tert-butylpyridazine-3-thione (HPn(tBu)).

The synthesis of these scorpionate ligands involves the reaction of a substituted pyridazine (B1198779) with a boron source. For instance, novel scorpionate ligands have been synthesized by heating 6-tert-butylpyridazine-3-thione with potassium borohydride (B1222165). This reaction yields the potassium salt of the corresponding hydrotris(pyridazinyl)borate ligand. Specifically, the reaction of 6-tert-butylpyridazine-3-thione (HPn(tBu)) with potassium borohydride leads to the formation of K[HB(Pn(tBu))3].

Furthermore, a new class of electron-deficient thiopyridazine-based soft scorpionate ligands has been introduced, and their coordination behavior has been investigated. These ligands, such as hydrotris(6-tert-butyl-3-thiopyridazinyl)borate (Tn^t^Bu), have shown unique reactivity compared to their more electron-rich counterparts.

Formation of Metal Complexes (e.g., Derived Copper Boratrane Complex)

The scorpionate ligands derived from 6-tert-butylpyridazine have been successfully employed in the synthesis of various metal complexes, including those of cobalt, nickel, and copper. A particularly interesting development is the formation of boratrane complexes, where a direct bond between the metal center and the boron atom of the scorpionate ligand is observed.

The reaction of the potassium salt of the tert-butyl-substituted pyridazine scorpionate ligand, K[HB(Pn(tBu))3], with nickel(II) chloride or cobalt(II) chloride results in the formation of new boratrane compounds. In these reactions, a formal reduction of the metal ions occurs, accompanied by the activation of the B-H bond.

Of significant interest is the synthesis of copper boratrane complexes. The reaction of the potassium salt of the tris(mercapto-tert-butylpyridazinyl)borate ligand (K[Tn^t^Bu]) with copper(II) chloride leads to the formation of a copper boratrane complex, [Cu{B(Pn^t^Bu)3}Cl], through the activation of the B-H bond. In contrast, the reaction with copper(I) chloride yields a dimeric complex, [Cu(Tn^t^Bu)]2. Further research has led to the preparation of a series of copper boratrane complexes, [Cu{B(Pn(Me,tBu))3}X] (where X can be Cl, OTf, N3, or NCS), in high yields by using a rationally substituted pyridazinyl heterocycle in the ligand backbone. These complexes have been found to be more soluble in common organic solvents, facilitating further reactivity studies.

Ligand Properties in Metal Coordination

The incorporation of the tert-butyl group on the pyridazine ring significantly influences the properties of the resulting scorpionate ligands and their metal complexes. The steric bulk of the tert-butyl group can affect the coordination geometry around the metal center and the stability of the resulting complex.

The electron-deficient nature of the thiopyridazine-based scorpionate ligands leads to novel reactivity, such as the high tendency to form boratrane complexes with a direct metal-boron interaction. This electron deficiency is also expected to enhance the Lewis acidity of the coordinated metal center, potentially leading to interesting catalytic activities.

Furthermore, these pyridazine-based scorpionate ligands have been observed to exhibit photochemical reactivity. For example, potassium hydrotris(6-tert-butyl-3-thiopyridazinyl)borate, K[Tn^t^Bu], has been shown to transform into two equivalents of 6-tert-butylpyridazine-3-thione and one equivalent of 4,5-dihydro-6-tert-butylpyridazine-3-thione upon exposure to light. This photoreactivity is an important consideration for the future application of these ligands and their complexes.

Computational and Theoretical Chemistry Studies of 4 Tert Butylpyridazine Systems

Quantum Chemical Calculations on Pyridazine (B1198779) Ring Systems

Theoretical studies on various pyridazine derivatives frequently employ Density Functional Theory (DFT) to optimize molecular geometries and calculate energetic properties. These calculations are foundational for understanding the stability and behavior of the pyridazine ring. For the parent pyridazine molecule, computational methods have been used to determine properties such as its aromaticity, which is influenced by the presence of the two adjacent nitrogen atoms. The introduction of substituents is known to significantly alter the electronic landscape of the ring, but specific calculations detailing these effects for a 4-tert-butyl substituent are not available.

Electronic Structure and Reactivity Predictions

The electronic structure of pyridazine and its derivatives is a key area of computational research. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to predict a molecule's reactivity. For the pyridazine ring, the nitrogen atoms generally lead to a lower energy LUMO compared to benzene, indicating a higher susceptibility to nucleophilic attack.

A tert-butyl group is known to be an electron-donating group through induction. In theory, its presence at the 4-position of the pyridazine ring would be expected to raise the energy of the HOMO and potentially the LUMO, thereby influencing its reactivity towards electrophiles and nucleophiles. However, without specific computational studies on 4-tert-butylpyridazine, predictions regarding its molecular electrostatic potential, charge distribution, and specific sites of reactivity remain speculative.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the calculation of transition state energies and the mapping of reaction pathways. For pyridazine systems, such studies might investigate mechanisms of substitution, cycloaddition, or degradation. The steric bulk of the tert-butyl group in this compound would likely play a significant role in dictating the feasibility and stereochemistry of potential reactions. It could hinder access to adjacent positions on the ring, thereby influencing regioselectivity. Again, the absence of specific modeling studies for this compound means that no concrete data on its reaction pathways or transition states can be presented.

Advanced Research Topics and Future Perspectives in 4 Tert Butylpyridazine Chemistry

Development of Novel Synthetic Routes to Pyridazine (B1198779) Derivatives

The synthesis of pyridazine derivatives has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient methodologies. Modern organic synthesis seeks to provide access to a wide array of functionalized pyridazines through routes that are often more versatile, regioselective, and tolerant of various functional groups compared to traditional methods. mdpi.comnih.gov

One of the most powerful tools for creating carbon-carbon bonds in the synthesis of π-conjugated pyridazine systems is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction . nih.gov This method is advantageous due to the mild reaction conditions, tolerance to water, and the commercial availability of a vast number of boronic acid reagents. nih.gov The electron-deficient character of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for expensive, specialized ligands. nih.gov Researchers have successfully synthesized series of π-conjugated molecules by coupling halogenated pyridazines with various (hetero)aromatic boronic acids, yielding materials with interesting electronic and optical properties. mdpi.com

Another significant advancement is the use of Aza-Diels-Alder reactions . A metal-free, neutral-condition synthesis of 6-aryl-pyridazin-3-amines has been developed using an inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines (as the diene) and electron-rich 1-propynylamines (as the dienophile). organic-chemistry.org This highly regioselective approach offers broad substrate compatibility and high yields, presenting a sustainable alternative to metal-catalyzed methods. organic-chemistry.org

The Diaza-Wittig reaction has also been refined for the synthesis of functionalized pyridazines. acs.org An improved method for preparing 6-substituted 4-hydroxy-3-methoxycarbonyl pyridazines from methyl acetoacetate (B1235776) utilizes tributylphosphine, which shortens reaction times and improves yields compared to previously used reagents. acs.org The use of diisopropyl ether as a solvent allows for the precipitation of the pyridazine product in high yields, representing a safer and more convenient process. acs.org

Beyond these specific named reactions, research continues to explore various synthetic strategies. These include traditional cyclization reactions using 1,4-dicarbonyl precursors and hydrazine (B178648), as well as functionalization of the pre-formed pyridazine ring through techniques like nucleophilic substitution and ortho-metallation. mdpi.comresearchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions like [3+2] dipolar cycloadditions, increase yields, and reduce solvent use, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Modern Synthetic Routes to Pyridazine Derivatives

| Synthetic Method | Key Features | Advantages | Typical Substrates |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halopyridazine with a boronic acid. nih.gov | Mild conditions, high functional group tolerance, readily available reagents. nih.gov | Halogenated pyridazines, (hetero)aryl boronic acids. mdpi.com |

| Aza-Diels-Alder Reaction | Inverse electron-demand cycloaddition between a 1,2,3-triazine (B1214393) and a 1-propynylamine. organic-chemistry.org | Metal-free, neutral conditions, high regioselectivity, sustainable. organic-chemistry.org | 1,2,3-triazines, 1-propynylamines. organic-chemistry.org |

| Diaza-Wittig Reaction | Reaction between a 1,2-dicarbonyl compound and a diphosphine reagent. acs.org | Improved safety and efficiency with modern phosphines (e.g., P(n-Bu)₃). acs.org | 1,2-dicarbonyl compounds (e.g., from methyl acetoacetate). acs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Remarkable acceleration, increased yields, reduced solvent usage. researchgate.net | Dipolar cycloadditions, various condensation reactions. researchgate.net |

Exploration of Pyridazine-based Ligands in Catalysis

The inherent electronic properties and coordination capabilities of the pyridazine nucleus make its derivatives attractive candidates for ligands in transition-metal catalysis. The development of palladium-catalyzed cross-coupling reactions has not only facilitated the synthesis of pyridazine derivatives but has also highlighted the role of these heterocycles as ligands in such transformations. researchgate.net

Recent research has focused on designing and synthesizing novel ligand architectures incorporating the pyridazine moiety for a range of catalytic applications. For instance, pyridinooxazoline (PyOx) ligands , such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, have proven effective in asymmetric catalysis. beilstein-journals.org These bidentate dinitrogen ligands have been instrumental in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones, producing ketones with β-benzylic quaternary stereocenters in high yields and enantioselectivities. beilstein-journals.org

Furthermore, sophisticated phosphine-based ligands have been developed. 3-Aryl-2-phosphinoimidazo[1,2-a]pyridines and 3-aryl-1-phosphinoimidazo[1,5-a]pyridines have been synthesized and evaluated in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.orgrsc.orgnih.gov These ligands are designed to combine the steric and electronic properties of the imidazopyridine scaffold with the strong coordinating ability of the phosphine (B1218219) group, proving effective for the synthesis of sterically hindered biaryls. rsc.orgrsc.org

The influence of the diazine core is also evident when comparing pyridazine analogues to other nitrogen heterocycles. In iron-catalyzed alkyne trimerization, replacing a pyridine-diimine (PDI) ligand with a pyrimidine-diimine (PPymDI) analogue triggered a significant change in product selectivity, favoring a rare 1,3,5-regioselectivity that was not observed with the pyridine-based system. acs.org This highlights how subtle changes in the ligand's heterocyclic core can be used to tune the outcome of a catalytic reaction.

The interaction of simple pyridines, like 4-tert-butylpyridine (B128874) , with metal centers is also a subject of study. In one case, the addition of 4-tert-butylpyridine to a protic pincer iridium complex resulted in the oxidative addition of a pyrazole (B372694) N-H group to the metal center, forming a hydridoiridium(III) pyrazolato complex. nih.gov This demonstrates the ability of pyridazine-related molecules to facilitate complex organometallic transformations.

Table 2: Examples of Pyridazine-Related Ligands in Catalysis

| Ligand Type | Example Structure/Class | Catalytic Application | Metal |

|---|---|---|---|

| Pyridinooxazoline (PyOx) | (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole beilstein-journals.org | Asymmetric conjugate addition beilstein-journals.org | Rhodium |

| Phosphinoimidazopyridine | 3-Aryl-1-phosphinoimidazo[1,5-a]pyridines rsc.org | Suzuki-Miyaura cross-coupling rsc.org | Palladium |

| Phosphinoimidazopyridine | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridines rsc.org | Suzuki-Miyaura, Buchwald-Hartwig Amination rsc.org | Palladium |

| Pyrimidine-diimine (PPymDI) | Pyrimidine analogues of PDI ligands acs.org | Regioselective alkyne trimerization acs.org | Iron |

| Simple Pyridine (B92270) | 4-tert-butylpyridine nih.gov | Facilitating oxidative addition in protic pincer complexes nih.gov | Iridium |

Potential Applications of Pyridazine Derivatives in Materials Science

The unique photophysical and electronic properties of pyridazine derivatives have positioned them as promising candidates for advanced materials. Their applications span organic electronics, optical devices, and smart materials.

Photochromic and Thermochromic Materials: Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a key property for applications in optical data storage and molecular switches. scispace.com Dihydroindolizine (DHI) systems based on pyridazine, which undergo a 1,5-electrocyclization between a colorless closed form and a colored open betaine (B1666868) form, have been synthesized and studied. scispace.comacs.org The spiro-dihydropyrrolo-pyridazine/betaine system, for example, exhibits complex photochromic behavior that can be modulated for potential use in logic gates. acs.org

Thermochromism, a reversible color change with temperature, is another phenomenon observed in pyridazine-containing materials. researchgate.net This property has been studied in heterometallic iodobismuthates that incorporate pyridinium-based cations. mdpi.com These materials show a linear dependence of their optical band gap on temperature. mdpi.com Luminescence thermochromism has also been demonstrated in tetranuclear copper(I)-pyridine-iodide clusters, which exhibit bright yellow fluorescence at room temperature and blue-violet fluorescence at liquid nitrogen temperature under UV light. acs.org

Organic Electronics and Photovoltaics: Pyridazine derivatives are being explored for their use in organic electronic devices, leveraging their electron-deficient nature. mdpi.com They can act as π-bridges and electron acceptors in push-pull molecules designed for applications such as nonlinear optics (NLO). mdpi.com

In the realm of photovoltaics, 4-tert-butylpyridine (TBP) is widely used as an additive in the electrolyte of dye-sensitized solar cells (DSSCs) and in the hole-transport layer (HTL) of perovskite solar cells (PSCs). ossila.comscielo.bracs.org In PSCs, TBP is not just a charge recombination inhibitor but also acts as a crucial HTL morphology controller. acs.org It improves the uniformity of the HTL and prevents the aggregation of lithium salts, which is critical for device efficiency and long-term stability. acs.org The introduction of TBP has been shown to significantly enhance the power conversion efficiency (PCE) of perovskite solar cells. ossila.com

Table 3: Material Applications and Performance of Pyridazine Derivatives

| Application Area | Material System | Key Finding/Property | Performance Metric |

|---|---|---|---|

| Photochromism | Dihydroindolizine (DHI) based on pyridazine scispace.com | Reversible ring-opening to a colored betaine form upon irradiation. scispace.com | Potential for optical storage and molecular switches. scispace.com |

| Thermochromism | Copper(I)-pyridine-iodide clusters acs.org | Luminescence changes from yellow to blue-violet upon cooling. acs.org | Visually impressive fluorescence shift with temperature. acs.org |

| Perovskite Solar Cells | 4-tert-butylpyridine (TBP) as HTL additive acs.org | Acts as a morphology controller, improving HTL uniformity. acs.org | PCE of CH₃NH₃PbI₃-based PSCs improved from 6.71% to 10.62%. ossila.com |

| Corrosion Inhibition | Pyridazine derivatives on carbon steel tandfonline.com | Form a protective film via adsorption on the metal surface. tandfonline.com | Inhibition efficiency reaching up to 98% in 1 M HCl. tandfonline.com |

| Nonlinear Optics (NLO) | Push-pull thienylpyridazine derivatives mdpi.com | Possess second harmonic generation (SHG) properties. mdpi.com | Heterocycles enhance polarizability and act as auxiliary acceptors. mdpi.com |

Q & A

Q. How to validate hypotheses about this compound’s role in reaction mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.